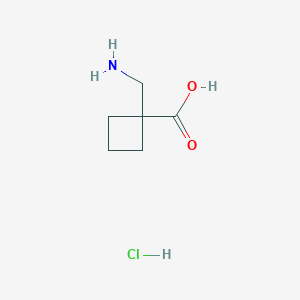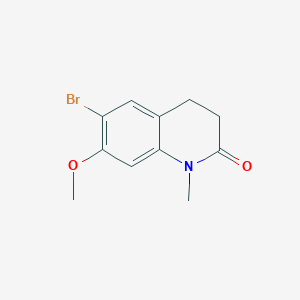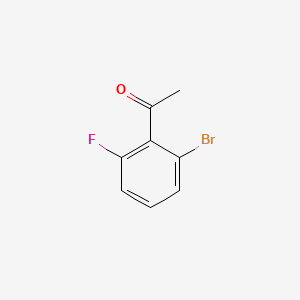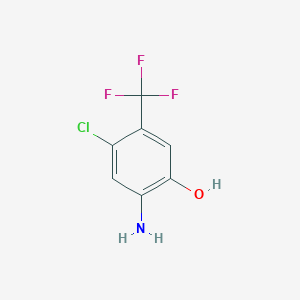
2-Amino-4-chloro-5-(trifluoromethyl)phenol
Übersicht
Beschreibung
2-Amino-4-chloro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H5ClF3NO . It has a molecular weight of 211.57 g/mol . The compound is also known by other names such as 2-amino-4-chloro-5-trifluoromethylphenol .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H5ClF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 . The Canonical SMILES string is C1=C(C(=CC(=C1O)N)Cl)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.57 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . The exact mass is 211.0011760 g/mol . The topological polar surface area is 46.2 Ų . The heavy atom count is 13 .Wissenschaftliche Forschungsanwendungen
Polyimide Development
One of the notable applications of derivatives of 2-Amino-4-chloro-5-(trifluoromethyl)phenol is in the preparation of thermally stable polyimides. Researchers Bu et al. (2011) investigated a new diamine containing trifluoromethyl side group derived from the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride. This diamine was used with various aromatic tetracarboxylic dianhydrides to produce polyimides with good thermal stability and solubility, showcasing the importance of the trifluoromethyl group in the structural integrity of polyimides (Bu et al., 2011).
Optical and Dielectric Properties of Polyimides
The impact of trifluoromethyl groups on the optical and dielectric properties of polyimides has been a focus of research. Jang et al. (2007) explored how these groups affect the properties of fluorinated polyimides. They synthesized different series of polyimides using diamines with varying numbers of trifluoromethyl groups, finding that these groups influenced properties such as color intensity, thermal stability, and dielectric constants, critical for applications in electronic materials (Jang et al., 2007).
Synthesis of Novel Compounds
The role of this compound in the synthesis of various novel compounds has been explored. Thomas et al. (2003) achieved the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which was then used to produce 4H-1,4-benzothiazines and their sulfones, highlighting the versatility of this compound in organic synthesis (Thomas et al., 2003).
Metal Complexes and Ligand Formation
Research has also been conducted on the formation of metal complexes and ligands using derivatives of this compound. Abbas et al. (2020) synthesized transition metal complexes using a ligand derived from the condensation reaction of 4-chloro-2-aminophenol, demonstrating the compound’s potential in inorganic chemistry and material science (Abbas et al., 2020).
Sulfonated Nanofiltration Membranes
Liu et al. (2012) explored the use of a novel sulfonated aromatic diamine monomer derived from this compound in the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities, indicating the potential of this compound in environmental applications (Liu et al., 2012).
Zukünftige Richtungen
The major use of trifluoromethylpyridine (TFMP) derivatives, which could include 2-Amino-4-chloro-5-(trifluoromethyl)phenol, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-amino-4-chloro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDPMERAGIMFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)
![5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one](/img/structure/B1375303.png)
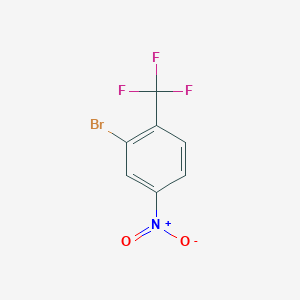

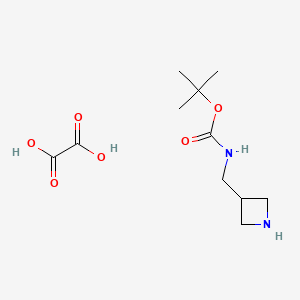
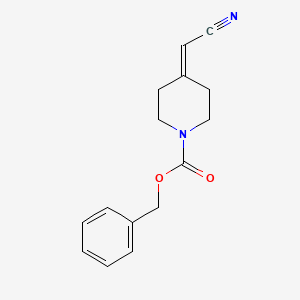
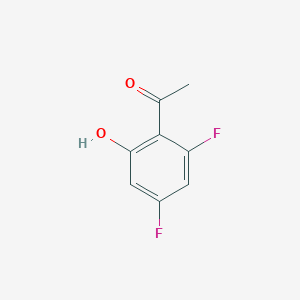

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)

